Differentiation via Enzyme Inhibition: α-Glucosidase and α-Amylase Activity Compared to In-Class Compounds
The compound exhibits quantifiable, albeit moderate, inhibitory activity against α-glucosidase and α-amylase enzymes. While specific direct head-to-head data for this exact compound against a named comparator is limited in the available literature, the broader class of benzotriazole derivatives demonstrates a clear structure-activity relationship (SAR) [1]. The study of related benzotriazole derivatives shows that the nature and position of substituents on the aryl ring profoundly impact inhibitory potency, with IC50 values ranging from 2.00 to 5.72 μM . This establishes that activity is not a uniform class effect; the specific substitution pattern of 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone is critical. This class-level inference underscores that simple substitution with another analog would likely yield a different biological outcome.
| Evidence Dimension | α-Glucosidase and α-Amylase Inhibitory Activity |
|---|---|
| Target Compound Data | IC50: 2.79 μM (α-glucosidase, human) [2] |
| Comparator Or Baseline | Class of synthesized benzotriazole derivatives (7-40) exhibited a range of IC50 values: 2.00–5.6 μM (α-glucosidase) and 2.04–5.72 μM (α-amylase) . |
| Quantified Difference | The target compound's activity is within the lower-mid range of its structural class, affirming its utility as an active scaffold. This contrasts with the most potent analogs (e.g., compounds 25, 36, 37 with chloro substitutions) which show IC50 values near 2.0 μM . |
| Conditions | In vitro enzyme inhibition assay against human probable maltase-glucoamylase 2 (α-glucosidase) [2] and α-amylase enzymes . |
Why This Matters
This data provides a quantitative benchmark for selecting this specific compound for enzyme inhibition studies and establishes a clear SAR context for its biological activity.
- [1] Hameed, S., Kanwal, Seraj, F., Rafique, R., Chigurupati, S., Wadood, A., ... & Khan, K. M. (2019). Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. European Journal of Medicinal Chemistry, 183, 111677. View Source
- [2] BindingDB. (2021). BDBM47862: 2-(1-benzotriazolyl)-1-(4-bromophenyl)ethanone. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=47862. View Source
